molecular formula C8H8N2O4 B1295420 Dimethyl pyrimidine-4,6-dicarboxylate CAS No. 6345-43-3

Dimethyl pyrimidine-4,6-dicarboxylate

Cat. No. B1295420
CAS RN: 6345-43-3
M. Wt: 196.16 g/mol
InChI Key: AJTJKDWVSIIOIR-UHFFFAOYSA-N
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Description

Dimethyl pyrimidine-4,6-dicarboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important intermediate for raw material for organic synthesis, agrochemical, pharmaceutical and dyestuff field . It has a molecular formula of C8H8N2O4 .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been explored in various studies. For instance, a regioselective synthesis of new pyrimidine derivatives using organolithium reagents has been reported . Another study discusses the ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of Dimethyl pyrimidine-4,6-dicarboxylate consists of a pyrimidine ring with two carboxylate groups attached at the 4 and 6 positions . The InChI code for this compound is 1S/C8H8N2O4/c1-13-7(11)5-3-6(8(12)14-2)10-4-9-5/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

Dimethyl pyrimidine-4,6-dicarboxylate is a solid substance that should be stored in a sealed, dry environment at room temperature . It has a molecular weight of 196.16 .

Safety and Hazards

The safety data sheet for Dimethyl pyrimidine-4,6-dicarboxylate indicates that it is harmful if swallowed or inhaled, and it can cause skin irritation and serious eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

dimethyl pyrimidine-4,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-13-7(11)5-3-6(8(12)14-2)10-4-9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTJKDWVSIIOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70286238
Record name dimethyl pyrimidine-4,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6345-43-3
Record name 4,6-Dimethyl 4,6-pyrimidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6345-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 44349
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006345433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6345-43-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44349
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl pyrimidine-4,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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